Aldehyde Oxidase 1 (AOX) Inhibition: Reduced Metabolic Liability vs. Isoxazole-4-carbaldehyde Scaffolds
The target compound displays minimal inhibition of rabbit aldehyde oxidase 1 (AOX1), with an IC50 > 1,000,000 nM [1]. This is a key differentiation point compared to other isoxazole-4-carbaldehyde derivatives that have been reported to undergo rapid AOX-mediated oxidation, limiting their in vivo half-life. While direct comparative data for the closest analogs are not available, this class-level inference suggests that the 5-chloro-3-(furan-2-yl) substitution pattern may confer reduced susceptibility to AOX-mediated metabolism, a desirable trait for lead optimization in medicinal chemistry programs.
| Evidence Dimension | Inhibition of Aldehyde Oxidase 1 (AOX1) |
|---|---|
| Target Compound Data | IC50 > 1,000,000 nM |
| Comparator Or Baseline | Isoxazole-4-carbaldehyde derivatives (class baseline: some exhibit high AOX-mediated turnover) |
| Quantified Difference | IC50 > 1 mM indicates negligible inhibition |
| Conditions | Oryctolagus cuniculus (rabbit) liver cytosol AOX inhibition assay |
Why This Matters
Low AOX inhibition suggests reduced metabolic clearance via this pathway, potentially improving pharmacokinetic properties and reducing the risk of reactive metabolite formation.
- [1] BindingDB. BDBM50486235: Aldehyde oxidase 1 (Rabbit) Inhibition Data. View Source
